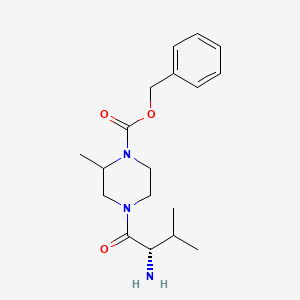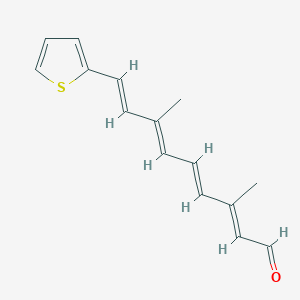
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is a synthetic compound that belongs to the class of retinal analogs. It is characterized by its unique structure, which includes a thiophene ring and multiple conjugated double bonds. This compound is primarily used in scientific research due to its ability to modify the spectral and kinetic characteristics of microbial rhodopsin optogenetic tools .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal typically involves the use of anhydrous solvents and specific reaction conditions to ensure high purity and yield. One common method includes the use of anhydrous dimethylformamide (DMF) and anhydrous toluene as solvents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound.
Applications De Recherche Scientifique
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal involves its interaction with microbial rhodopsin optogenetic tools. The compound modifies the spectral and kinetic characteristics of these tools, allowing for precise control of light-activated biological processes . The molecular targets and pathways involved include the retinal-binding sites of rhodopsin proteins, which are crucial for their function in optogenetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal: Another retinal analog with similar structural features.
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal: A compound with a similar conjugated system but different aromatic ring.
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile: A compound with a similar conjugated system and additional functional groups.
Uniqueness
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is unique due to its thiophene ring, which imparts distinct spectral and kinetic properties. This uniqueness makes it particularly valuable in optogenetic research, where precise control of light-activated processes is essential .
Propriétés
Formule moléculaire |
C15H16OS |
|---|---|
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-thiophen-2-ylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C15H16OS/c1-13(5-3-6-14(2)10-11-16)8-9-15-7-4-12-17-15/h3-12H,1-2H3/b6-3+,9-8+,13-5+,14-10+ |
Clé InChI |
INVNMJPVYFBXSG-JTOSQBKSSA-N |
SMILES isomérique |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=CS1 |
SMILES canonique |
CC(=CC=O)C=CC=C(C)C=CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


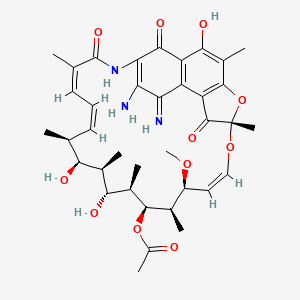

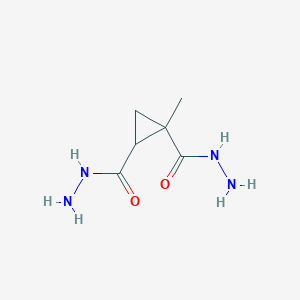
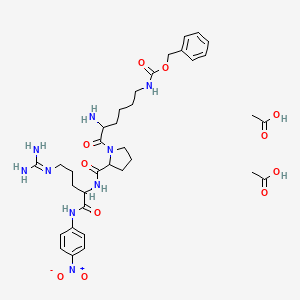

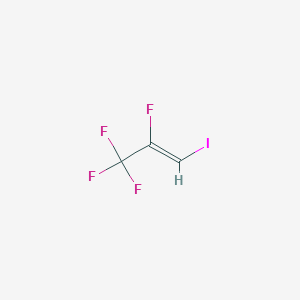
![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)
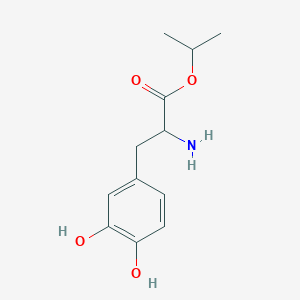
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

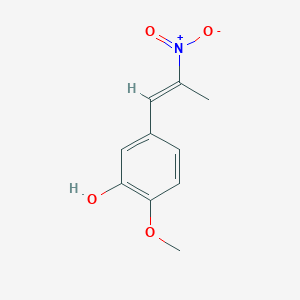
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)

